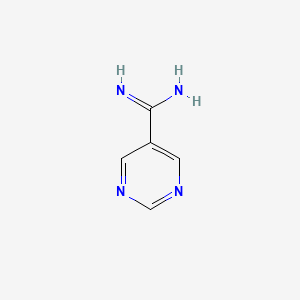
Pyrimidine-5-carboxamidine
Overview
Description
Pyrimidine-5-carboxamidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3.
Mechanism of Action
Target of Action
Pyrimidine-5-carboxamidine primarily targets enzymes involved in pyrimidine ribonucleotide synthesis . These enzymes are essential for cellular proliferation . This compound also acts as a dual inhibitor of EGFRWT/COX-2 , which are key proteins involved in cell growth and inflammation, respectively .
Mode of Action
The mode of action of this compound involves interaction with its targets leading to changes in cellular processes. It upregulates the expression of p-53 and downregulates the expression of caspase-3 . This leads to cell cycle arrest and further apoptosis, resulting in cancer cell destruction .
Biochemical Pathways
this compound affects the pyrimidine ribonucleotide synthesis and degradation pathways . These pathways are essential for cell growth and metabolism . Pyrimidine ribonucleotides are necessary for glycogen and cell membrane precursor synthesis, glycosylation of proteins and lipids, and in detoxification processes like glucuronidation .
Pharmacokinetics
The pharmacokinetics of this compound, like other pyrimidine analogues, involves several metabolic steps including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate . The intracellularly formed nucleotides are responsible for the pharmacological effects . .
Result of Action
The result of this compound’s action at the molecular and cellular level is the disruption of cell growth and proliferation. By modulating the pyrimidine ribonucleotide synthesis and degradation pathways, it reduces cancer cell growth . It also induces cell cycle arrest and apoptosis, leading to the destruction of cancer cells .
Biochemical Analysis
Biochemical Properties
Pyrimidine-5-carboxamidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with the enzyme carbamyl phosphate synthetase, which is involved in the de novo synthesis of pyrimidine nucleotides . This interaction is essential for the regulation of pyrimidine biosynthesis, as this compound acts as an inhibitor of carbamyl phosphate synthetase, thereby modulating the production of pyrimidine nucleotides. Additionally, this compound interacts with aspartate transcarbamylase and dihydroorotase, further influencing the pyrimidine biosynthesis pathway .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis . This compound also affects the expression of genes involved in cell growth and differentiation, thereby altering cellular behavior and function. Furthermore, this compound can impact cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and modulating their activity. For example, this compound binds to the active site of carbamyl phosphate synthetase, inhibiting its activity and thereby reducing the production of pyrimidine nucleotides . This inhibition is achieved through competitive binding, where this compound competes with the natural substrate of the enzyme for binding to the active site. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of pyrimidine biosynthesis and persistent changes in cellular metabolism . These long-term effects can have significant implications for the use of this compound in therapeutic applications, as they may influence the overall efficacy and safety of the compound.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively inhibit pyrimidine biosynthesis without causing significant toxicity . Higher doses of this compound can lead to adverse effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of the compound in the liver and kidneys . Additionally, threshold effects have been observed, where a certain minimum dose of this compound is required to achieve a significant inhibitory effect on pyrimidine biosynthesis . These findings highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to pyrimidine biosynthesis. It interacts with key enzymes, such as carbamyl phosphate synthetase, aspartate transcarbamylase, and dihydroorotase, to regulate the production of pyrimidine nucleotides . These interactions can influence metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells . Additionally, this compound can affect other metabolic pathways by inhibiting enzymes involved in amino acid metabolism and nucleotide synthesis . These effects can have significant implications for cellular function and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as nucleoside transporters and amino acid transporters . Once inside the cell, this compound can bind to specific proteins, such as enzymes and regulatory proteins, to exert its effects . The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters . These factors can influence the localization and accumulation of this compound, thereby affecting its overall efficacy and safety.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be localized to specific compartments or organelles within the cell, such as the cytoplasm, nucleus, and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct this compound to specific subcellular locations . The subcellular localization of this compound can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes . For example, the localization of this compound to the nucleus can enhance its ability to interact with transcription factors and regulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrimidine-5-carboxamidine can be synthesized through various methods. One common approach involves the reaction of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts to produce 2-substituted pyrimidine-5-carboxylic esters . Another method includes the one-pot synthesis from substituted benzaldehyde, malononitrile, and cyanoacetamide in the presence of ammonium chloride .
Industrial Production Methods: Industrial production of this compound typically involves catalytic methods. For instance, a cooperative ruthenium-complex-catalyzed multicomponent tandem synthesis can be employed. This method involves the dehydrogenation of alcohols, followed by C–C coupling and sequential C–N coupling with guanidine and primary alcohol .
Chemical Reactions Analysis
Types of Reactions: Pyrimidine-5-carboxamidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidine-5-carboxylic acid.
Reduction: Reduction reactions can convert it into this compound derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include pyrimidine-5-carboxylic acid, various this compound derivatives, and substituted pyrimidines .
Scientific Research Applications
Pyrimidine-5-carboxamidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
- Pyrimidine-5-carbonitrile
- Pyrimidine-5-carboxamide
- 2-(N-alkylamino)pyrimidines
Properties
IUPAC Name |
pyrimidine-5-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c6-5(7)4-1-8-3-9-2-4/h1-3H,(H3,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPREUXQEYJYPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663869 | |
| Record name | Pyrimidine-5-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690619-43-3 | |
| Record name | Pyrimidine-5-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the L-arabinose and L-xylose derivatives of pyrimidine-5-carboxamidine particularly interesting for anticancer research?
A1: The research paper highlights the unique structure of these derivatives. Unlike previous compounds that utilized the D-form of sugars, these novel inhibitors incorporate the L-form of arabinose and xylose. [] This structural difference is significant because it may offer improved selectivity towards cancer cell cycle regulators compared to their D-form counterparts. The study specifically mentions several L-xylose derivatives, including 4-amino-5-cyano-7-(2,3,5-trihydroxy-beta-L-xylofuranosyl)pyrrolo(2,3-d)pyrimidine and 4-amino-7-(beta-L-xylofuranosyl)pyrrolo(2,3-d)this compound, as potentially potent inhibitors. [] Further research is needed to explore the exact mechanisms and potential benefits of this L-form sugar incorporation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


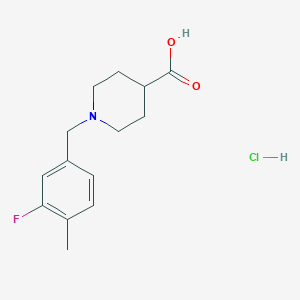
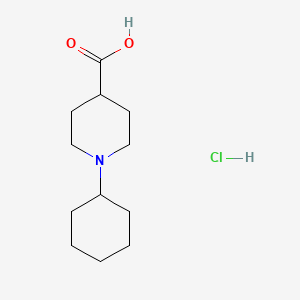
![2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride](/img/structure/B1388736.png)
![3-Chloro-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388738.png)
![4-[4-(Sec-butyl)phenoxy]-3-methylphenylamine](/img/structure/B1388739.png)
![3-[(3-Methylbenzyl)oxy]piperidine](/img/structure/B1388741.png)
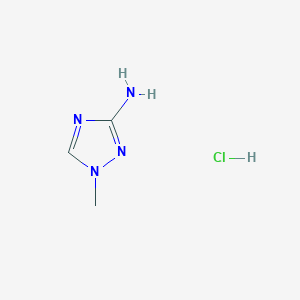
![4-[(2-Methylpentyl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1388743.png)
![4-Methyl-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1388744.png)
![3-Fluoro-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388746.png)
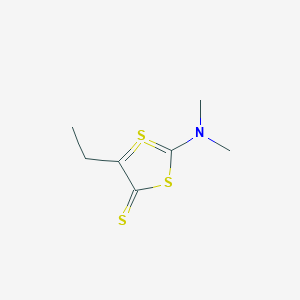
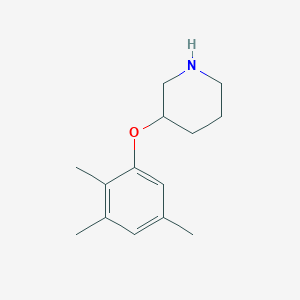
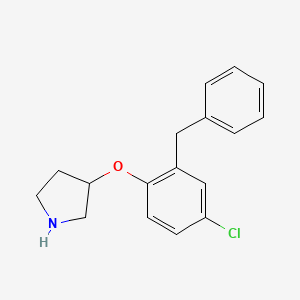
![3-[4-(Sec-butyl)phenoxy]pyrrolidine](/img/structure/B1388757.png)
